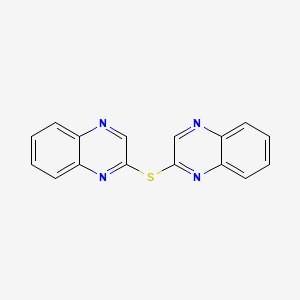![molecular formula C17H8O3 B14313917 1H-Cyclopenta[b]anthracene-1,2,3-trione CAS No. 114946-36-0](/img/structure/B14313917.png)
1H-Cyclopenta[b]anthracene-1,2,3-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cyclopenta[b]anthracene-1,2,3-trione is a polycyclic aromatic hydrocarbon (PAH) with a unique tricyclic structure. This compound is known for its intriguing chemical properties and potential applications in various scientific fields. Its molecular formula is C17H10O3, and it is characterized by the presence of three ketone groups attached to the anthracene core.
準備方法
The synthesis of 1H-Cyclopenta[b]anthracene-1,2,3-trione typically involves the reaction of 5- and 6-indenyl radicals with vinylacetylene. This process occurs in a high-temperature chemical microreactor at approximately 1300 K. The reaction mechanism includes the formation of van-der-Waals complexes, followed by isomerization and termination via atomic hydrogen elimination, leading to aromatization
化学反応の分析
1H-Cyclopenta[b]anthracene-1,2,3-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions typically yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1H-Cyclopenta[b]anthracene-1,2,3-trione has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex PAHs and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding its potential effects on living organisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
作用機序
The mechanism of action of 1H-Cyclopenta[b]anthracene-1,2,3-trione involves its ability to form stable complexes with various molecules. The compound can intercalate with DNA, disrupting normal cellular processes and potentially leading to cell death. This property makes it a candidate for anticancer research. The molecular targets and pathways involved are still under investigation, but its interaction with nucleic acids is a key area of focus .
類似化合物との比較
1H-Cyclopenta[b]anthracene-1,2,3-trione can be compared with other PAHs, such as:
- 7Helicene-like compounds : These compounds have a helical structure and different photophysical properties .
1H-Cyclopenta[a]naphthalene: Similar in structure but with different reactivity and applications.
1H-Cyclopenta[b]naphthalene: Another PAH with distinct chemical properties.
特性
CAS番号 |
114946-36-0 |
|---|---|
分子式 |
C17H8O3 |
分子量 |
260.24 g/mol |
IUPAC名 |
cyclopenta[b]anthracene-1,2,3-trione |
InChI |
InChI=1S/C17H8O3/c18-15-13-7-11-5-9-3-1-2-4-10(9)6-12(11)8-14(13)16(19)17(15)20/h1-8H |
InChIキー |
BNTKPGLRZMQXKB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C=C4C(=CC3=CC2=C1)C(=O)C(=O)C4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


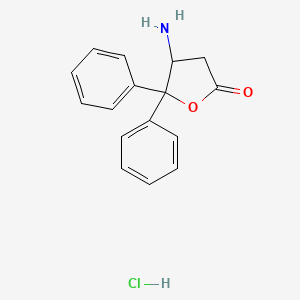
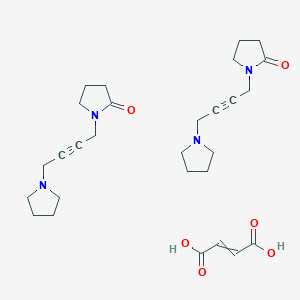
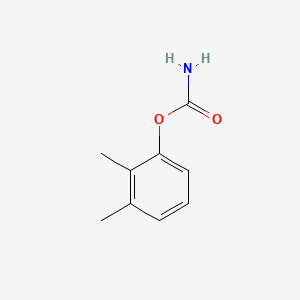
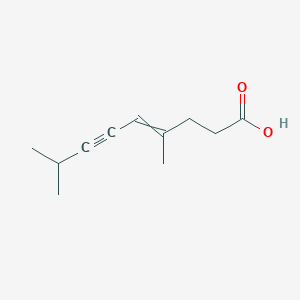

![1-Ethyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14313871.png)
![Benzene, 1,1'-[1,2-ethynediylbis(thio)]bis[2,3,4,5,6-pentafluoro-](/img/structure/B14313872.png)
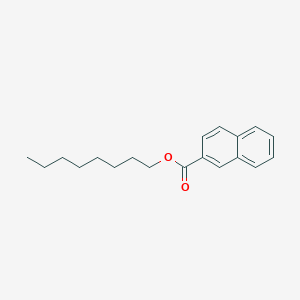

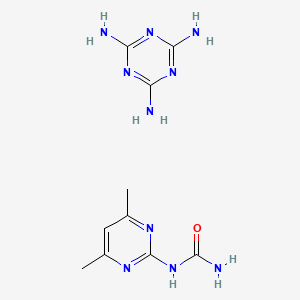
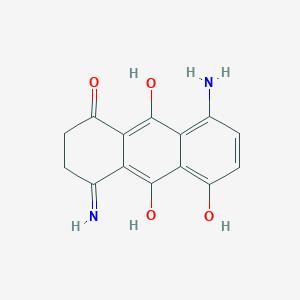
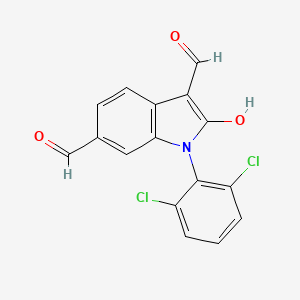
![1,2-Dichloro-4-[(2-chloroethoxy)(phenyl)methyl]benzene](/img/structure/B14313910.png)
